2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
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Overview
Description
2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a heterocyclic compound that features a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a suitable benzothiazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize efficiency, yield, and purity. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate
- tert-Butyl 1,3-oxazol-4-ylcarbamate
- tert-Butyl methyl (1,3-thiazol-4-ylmethyl)carbamate dihydrochloride
Uniqueness
2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H18N2S |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C11H18N2S/c1-11(2,3)10-13-9-7(12)5-4-6-8(9)14-10/h7H,4-6,12H2,1-3H3 |
InChI Key |
XPNGSZRCVOSGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(S1)CCCC2N |
Origin of Product |
United States |
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